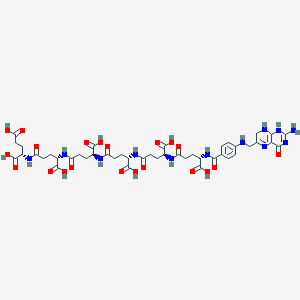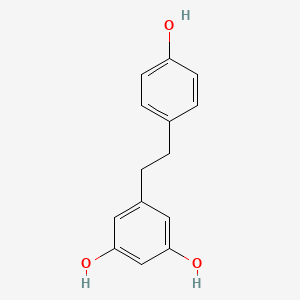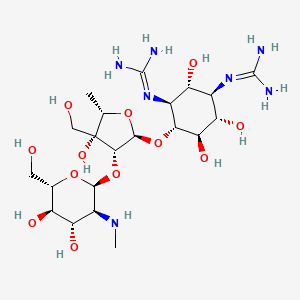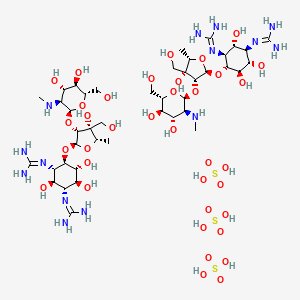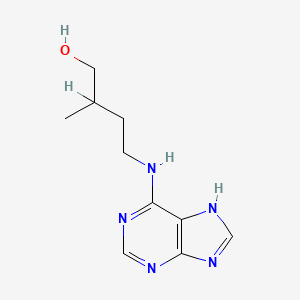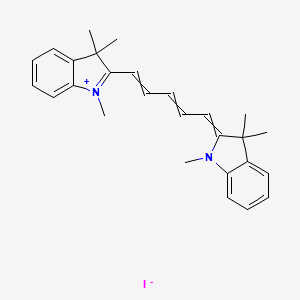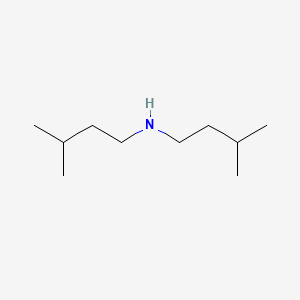
Dinactin
Overview
Description
Dinactin is a macrolide antibiotic produced by certain species of the genus Streptomyces. It is a member of the macrotetrolide family and is known for its ionophoric properties, which allow it to transport monovalent cations such as ammonium, potassium, and rubidium across biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dinactin is typically isolated from the fermentation broth of Streptomyces species. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization . The specific conditions for the fermentation and isolation can vary depending on the strain of Streptomyces used and the desired yield of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cultures. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. After fermentation, this compound is extracted using organic solvents and purified through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Dinactin primarily undergoes ionophoric reactions due to its ability to form complexes with monovalent cations. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles in the presence of suitable catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Dinactin has a wide range of applications in scientific research, including:
Mechanism of Action
Dinactin exerts its effects by forming complexes with monovalent cations and facilitating their transport across biological membranes. This ionophoric activity disrupts the ionic balance within cells, leading to various biological effects . In cancer cells, this compound inhibits the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, this compound can induce cell cycle arrest and reduce the expression of cyclin D1, a key regulator of cell cycle progression .
Comparison with Similar Compounds
Salinomycin: Another macrolide antibiotic with ionophoric properties, known for its antitumor activity.
Nigericin: A macrolide antibiotic that acts as an ionophore for potassium ions.
Monensin: A polyether antibiotic with ionophoric properties, used primarily in veterinary medicine.
Dinactin’s unique combination of ionophoric activity and specific inhibition of the Wnt/β-catenin signaling pathway distinguishes it from these similar compounds and highlights its potential as a versatile tool in scientific research and medicine .
Properties
CAS No. |
20261-85-2 |
|---|---|
Molecular Formula |
C42H68O12 |
Molecular Weight |
765.0 g/mol |
IUPAC Name |
(1S,2R,5R,7R,10S,11S,14S,16S,19S,20R,23R,25R,28S,29S,32S,34S)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |
InChI |
InChI=1S/C42H68O12/c1-9-29-21-33-13-17-35(51-33)25(5)39(43)47-24(4)20-32-12-16-38(50-32)28(8)42(46)54-30(10-2)22-34-14-18-36(52-34)26(6)40(44)48-23(3)19-31-11-15-37(49-31)27(7)41(45)53-29/h23-38H,9-22H2,1-8H3/t23-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-/m0/s1 |
InChI Key |
ZBDGIMZKOJALMU-MTEJSUMRSA-N |
SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)CC)C)C)C |
Isomeric SMILES |
CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@H](O5)[C@H](C(=O)O1)C)C)C)CC)C)C)C |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)CC)C)C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
20261-85-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dinactin; NSC 63925; NSC-63925; NSC63925 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dinactin?
A1: this compound is an ionophore, meaning it facilitates the transport of ions across cell membranes. [, , , , , ] More specifically, this compound exhibits a high affinity for potassium ions (K+), forming complexes that readily pass through lipid bilayers. [, ] This disrupts the natural ion gradients across the membrane, affecting various cellular processes. [, , ]
Q2: How does this compound affect cancer cells?
A2: In several cancer cell lines, this compound has been shown to:
- Inhibit cell proliferation: this compound can induce cell cycle arrest at the G0/G1 phase, effectively halting cell division. [, ] This effect is linked to the downregulation of cyclins A, B, and D3, and cdk2 protein expression, which are crucial regulators of cell cycle progression. []
- Suppress cancer stemness: this compound has demonstrated an ability to reduce both the number and size of tumorspheres, which are indicators of cancer stem cell (CSC) activity. [] This effect is attributed to the downregulation of CSC markers like ALDH1A1, Nanog, Oct4, and Sox2. []
- Trigger apoptosis: While not the primary mechanism, some studies suggest this compound can induce apoptosis in certain cancer cell lines. [, ]
Q3: Does this compound affect immune cells?
A3: Yes, this compound can impact immune responses. Studies show it inhibits T-cell proliferation and cytokine production, including IL-4 and IL-5, which are involved in inflammatory responses. [, ] This suggests a potential role for this compound as an immunosuppressant. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C42H68O12, and its molecular weight is 753.0 g/mol. [, ]
Q5: What spectroscopic techniques are useful for characterizing this compound?
A5: Several spectroscopic methods are employed for this compound characterization:
- Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information, including characteristic proton signals that help differentiate this compound from its homologs (nonactin, monactin, trinactin, tetranactin). [, ]
- Raman Spectroscopy: This technique helps analyze conformational changes in this compound upon complexation with different cations. [, ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and identify this compound and its homologs within complex mixtures. [, ]
Q6: What is known about the stability of this compound?
A6: this compound can be degraded by microbial activity in soil, primarily via hydrolysis into its constituent hydroxycarboxylic acids. [] This suggests it has low persistence in the environment. []
Q7: Are there ways to enhance this compound production?
A7: Research suggests that the addition of specific organic acids and metal ions to the fermentation medium can influence this compound production and the ratio of its homologs:
- Organic Acids: Adding acetic, propionic, or succinic acid can alter the nonactin/monactin ratio. []
- Metal Ions: Magnesium sulfate (MgSO4) enhances macrotetrolide production, while zinc sulfate (ZnSO4) specifically boosts valinomycin production. []
Q8: Does this compound exhibit any catalytic activity?
A8: While this compound itself isn't known for direct catalytic activity, its ability to transport K+ ions across membranes can indirectly affect the activity of membrane-bound enzymes. [] For example, it has been shown to enhance mitochondrial ATPase activity, leading to increased ATP hydrolysis. []
Q9: Have there been any computational studies on this compound?
A9: Yes, computational methods have been used to:
- Model this compound-ion complexes: Simulations help understand the structural basis of ion selectivity and the energetics of complex formation. []
- Determine conformational energy: Calculations reveal the preferred conformations of this compound and its homologs. []
Q10: How does the structure of this compound relate to its activity?
A10: this compound belongs to the macrotetrolide family, which are cyclic molecules with a central cavity that binds cations. [, ] The size and flexibility of this cavity, influenced by the substituents on the macrocyclic ring, dictate the ion selectivity and binding affinity. [, ] The number of ethyl groups in the side chains (R1-R4) differentiates this compound and its homologs. [] Increasing the number of ethyl groups generally enhances the binding affinity for larger cations like K+ and Rb+. []
Q11: How is this compound typically separated and quantified?
A11: Common methods include:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with evaporative light scattering detection, is effective for separating and quantifying this compound and its homologs. []
- Thin-Layer Chromatography (TLC): TLC can be used for preliminary separation and identification. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,4R,6S,8S,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-2,3,4,6,9,14-hexol](/img/structure/B1670608.png)
